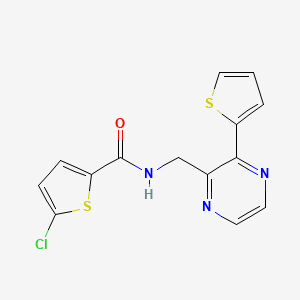![molecular formula C13H14ClFO B2952999 1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287345-48-4](/img/structure/B2952999.png)
1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane , also known as fluoro-bicyclo[1.1.1]pentane (19F-BCP) , is a fascinating compound that has garnered attention in medicinal chemistry. It belongs to the class of bicyclo[1.1.1]pentanes, which are intriguing bioisosteres of the phenyl ring . These compounds exhibit unique structural features and potential applications.
Molecular Structure Analysis
The core structure of fluoro-bicyclo[1.1.1]pentane consists of a bicyclic framework with a central three-membered ring. The chlorine-methyl group and the 5-fluoro-2-methoxyphenyl substituent are strategically positioned within this compact scaffold. The unique arrangement of atoms contributes to its bioisosteric properties and potential applications in drug design .
Chemical Reactions Analysis
Fluoro-bicyclo[1.1.1]pentanes have been incorporated into various molecules, replacing the traditional phenyl ring. For instance, the anti-inflammatory drug Flurbiprofen features the fluoro-bicyclo[1.1.1]pentane core instead of the fluorophenyl ring. This substitution enhances drug properties, such as metabolic stability and binding interactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c1-16-11-3-2-9(15)4-10(11)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBBEGDHTWAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)
![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)


![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)


![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)

![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)
![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)
